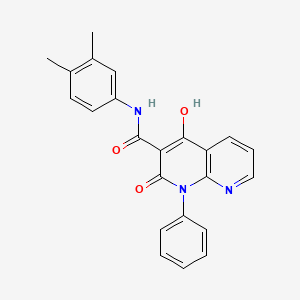

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

This compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Its structure features:

- A 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine backbone.

- A phenyl group at position 1.

- A 3,4-dimethylphenyl carboxamide substituent at position 2.

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-14-10-11-16(13-15(14)2)25-22(28)19-20(27)18-9-6-12-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-13,27H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMIFEMCDZIXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Core Structural Variations

a) 1,8-Naphthyridine Derivatives from

Compounds such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) share the 1,8-naphthyridine core but differ in substituents:

- Position 3: Morpholinomethyl or diethylaminomethyl groups in 2c and 2d, respectively, introduce polar moieties that enhance solubility compared to the lipophilic 3,4-dimethylphenyl carboxamide in the target compound .

- Position 7 : A methyl group in 2c and 2d vs. absence in the target compound.

Physicochemical Comparisons

- The 4-hydroxy group in the target compound may facilitate hydrogen bonding, influencing crystal packing and melting point.

常见问题

Q. What are the optimal synthetic routes and characterization techniques for N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves condensation of substituted phenyl groups with 1,8-naphthyridine precursors. For example, analogs like 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide are synthesized via nucleophilic substitution under reflux with diphenyl ether or DMF as solvents . Characterization includes:

- Melting Point : Determined via open capillary method (e.g., 193–195°C for related compounds) .

- Spectroscopy : IR confirms carbonyl (C=O) and amide groups (1650–1690 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–9.3 ppm) and substituent effects .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for Cl-substituted analogs) validate molecular weight .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

- Methodological Answer :

- TLC Monitoring : Use silica gel G plates with solvent systems like CHCl₃:MeOH (4:1) to track reaction progress .

- Crystallization : Purify via slow evaporation in ethanol or DMF to obtain single crystals for X-ray diffraction (if applicable) .

- Elemental Analysis : Verify C, H, N percentages (e.g., C: 62.28%, N: 9.90% for Cl-substituted analogs) to confirm stoichiometry .

Intermediate Research Questions

Q. What strategies improve solubility and crystallinity for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility, as seen in analogs with logP <3.0 .

- Co-crystallization : Add morpholine or sulfonamide groups to enhance hydrogen bonding, as demonstrated in 1,8-naphthyridine sulfonamide derivatives .

- Salt Formation : Explore HCl or Na salts to modify polarity without altering core structure .

Q. How can structural modifications impact bioactivity?

- Methodological Answer :

- Substituent Effects : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to hydrophobic enzyme pockets .

- Ring Expansion : Compare 1,8-naphthyridine derivatives with 1,4-dihydropyridines to assess conformational flexibility and target engagement .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HepG2 vs. HEK293) to minimize discrepancies .

- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., 4-hydroxy vs. 4-oxo) with kinase inhibition profiles .

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., 1,8-naphthyridines vs. quinoline analogs) to identify outliers .

Q. What in silico tools predict ADMET properties for this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area <140 Ų) and permeability (Caco-2 >5 × 10⁻⁶ cm/s) .

- PASS Analysis : Predict biological targets (e.g., cyclooxygenase-2 inhibition) and validate via molecular dynamics simulations .

- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. How to design experiments for elucidating the mechanism of action?

- Methodological Answer :

- Kinase Assays : Use fluorescence polarization assays with ATP-competitive probes to test inhibition of EGFR or VEGFR2 .

- Cellular Imaging : Employ confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .

- Proteomics : Perform SILAC-based quantification to identify differentially expressed proteins post-treatment .

Data Analysis and Validation

Q. How to address inconsistencies in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Analyze coupling constants (J-values) for aromatic protons (e.g., J = 7.77 Hz in DMSO-d₆) to distinguish regioisomers .

- Solvent Artifacts : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts or aggregation .

Q. What statistical methods are suitable for SAR studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

- Machine Learning : Train random forest models on datasets of 1,8-naphthyridine analogs to predict novel active compounds .

Advanced Synthesis Challenges

Q. How to optimize reaction yields for scale-up?

Q. What strategies mitigate hygroscopicity and stability issues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。